2,3-Dimethoxybenzoyl chloride

CAS No.: 7169-06-4

Cat. No.: VC2337821

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7169-06-4 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 2,3-dimethoxybenzoyl chloride |

| Standard InChI | InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 |

| Standard InChI Key | JQNBCSPQVSUBSR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1OC)C(=O)Cl |

| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)Cl |

Introduction

Chemical Structure and Properties

Basic Information

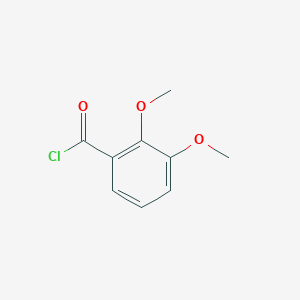

2,3-Dimethoxybenzoyl chloride is a derivative of benzoic acid, modified with methoxy groups at the 2 and 3 positions of the benzene ring and a chlorine atom attached to the carbonyl group, forming an acyl chloride. This compound is identified by the CAS number 7169-06-4 and has the molecular formula C9H9ClO3 with a molecular weight of 201 Da . Under standard conditions, 2,3-dimethoxybenzoyl chloride exists as a liquid and is classified as a hazardous substance due to its corrosive nature .

The IUPAC name for this compound is 2,3-dimethoxybenzoyl chloride, which accurately reflects its structure consisting of a benzoyl chloride core with two methoxy substituents at adjacent positions on the aromatic ring . The compound's structure combines the reactivity of an acyl chloride with the electronic effects of the methoxy groups, creating a versatile reagent for organic synthesis.

Structural Identifiers

For computational chemistry and database purposes, 2,3-dimethoxybenzoyl chloride can be identified using several structural notations:

-

SMILES: COC1=CC=CC(=C1OC)C(=O)Cl

-

Standard InChI: InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3

-

Standard InChIKey: JQNBCSPQVSUBSR-UHFFFAOYSA-N

These identifiers provide standardized ways to represent the compound's structure in chemical databases and computational systems, facilitating its retrieval and analysis in research contexts.

Physicochemical Properties

The physicochemical properties of 2,3-dimethoxybenzoyl chloride determine its behavior in chemical reactions and influence its handling requirements. Table 1 summarizes these key properties.

Table 1. Physicochemical Properties of 2,3-Dimethoxybenzoyl Chloride

The moderate LogP value of 1.85 indicates a balance between hydrophilicity and lipophilicity, which can be advantageous for certain synthetic applications and influences the compound's solubility profile. With three rotatable bonds, the molecule possesses some conformational flexibility that may affect its reactivity and binding interactions in biological systems. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors define its potential for intermolecular interactions in reaction systems.

Synthesis Methods

The primary method for synthesizing 2,3-dimethoxybenzoyl chloride involves the chlorination of 2,3-dimethoxybenzoic acid using thionyl chloride or similar chlorinating agents. This conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry and provides an efficient route to the target compound.

While the search results don't provide a specific synthesis procedure for 2,3-dimethoxybenzoyl chloride, the synthesis of similar compounds such as 3,4-dimethoxybenzoyl chloride follows a general procedure that can be adapted:

The general synthesis involves reacting 2,3-dimethoxybenzoic acid with thionyl chloride, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction typically proceeds at room temperature or with mild heating. The mechanism involves nucleophilic attack by the carboxyl oxygen on the sulfur atom of thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to form the acyl chloride.

The reaction can be represented by the following general equation:

2,3-Dimethoxybenzoic acid + SOCl₂ → 2,3-Dimethoxybenzoyl chloride + SO₂ + HCl

The catalytic role of DMF in this reaction involves the formation of a reactive Vilsmeier-Haack type intermediate that facilitates the conversion of the carboxylic acid to the acyl chloride. After completion of the reaction, the product is typically isolated by evaporation of excess thionyl chloride and purified as needed for the intended application.

This information represents a snapshot of commercial availability as of the time of the search results. Actual prices, lead times, and availability may vary over time and by region. The typical purity offered by commercial suppliers is 95%, which is sufficient for most research and synthetic applications.

Applications in Organic Synthesis

As an acyl chloride, 2,3-dimethoxybenzoyl chloride is highly reactive toward nucleophiles, making it valuable in various synthetic transformations. Its specific structural features, with two methoxy groups at the 2 and 3 positions, provide electronic and steric effects that can influence reactivity and selectivity in organic reactions.

Formation of Amides

One of the primary applications of 2,3-dimethoxybenzoyl chloride is in the synthesis of amides through reaction with primary or secondary amines. The resulting 2,3-dimethoxybenzoyl amides can serve as important intermediates in the synthesis of pharmaceutically active compounds. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The reactivity of the acyl chloride group allows for efficient amide formation even with less nucleophilic amines, making it a valuable reagent in peptide synthesis and medicinal chemistry applications. The adjacent methoxy groups can also influence the reactivity and conformation of the resulting amides, potentially affecting their biological activities.

Esterification Reactions

2,3-Dimethoxybenzoyl chloride readily reacts with alcohols to form the corresponding esters. This transformation is valuable in the synthesis of various functional materials, fragrances, and bioactive compounds. The esterification reactions can be performed under mild conditions, typically in the presence of a base such as pyridine or triethylamine.

The resulting 2,3-dimethoxybenzoate esters may exhibit interesting biological properties or serve as protected intermediates in multistep synthetic sequences. The electronic effects of the methoxy groups can influence the properties and reactivity of these esters, making them useful building blocks in organic synthesis.

Other Synthetic Applications

Beyond amide and ester formation, 2,3-dimethoxybenzoyl chloride can participate in various other synthetic transformations, including:

-

Friedel-Crafts acylation reactions to introduce the 2,3-dimethoxybenzoyl group onto aromatic rings

-

Formation of acid anhydrides through reaction with carboxylate salts

-

Synthesis of ketones via organometallic reactions

-

Preparation of activated acylating agents for specialized synthetic applications

These diverse applications highlight the versatility of 2,3-dimethoxybenzoyl chloride as a synthetic intermediate in organic chemistry.

Research Findings and Biological Activities

Research on 2,3-dimethoxybenzoyl chloride and its derivatives has revealed interesting biological activities with potential therapeutic applications. These findings suggest promising avenues for drug discovery and development.

Anti-Platelet Activity

Derivatives of 2,3-dimethoxybenzoyl chloride have shown promise in inhibiting platelet aggregation, which could be beneficial in treating thrombotic conditions. This anti-platelet activity suggests potential applications in cardiovascular medicine and the development of antithrombotic agents. The specific mechanisms underlying this activity may involve interaction with platelet membrane receptors or interference with signaling pathways involved in platelet activation.

This research finding aligns with the broader interest in substituted benzoic acid derivatives as potential antiplatelet agents. The presence of the two methoxy groups at the 2 and 3 positions may contribute to the observed biological activity by influencing the compound's binding affinity for relevant biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume